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molecular formula C16H15D10NO2 B602749 D,L-O-Desmethyl Venlafaxine-d10 CAS No. 1062607-49-1

D,L-O-Desmethyl Venlafaxine-d10

Cat. No. B602749
M. Wt: 273.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07154001B2

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S)CCCCCCCCCCC.[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([O:25]C)=[CH:23][CH:24]=1)[CH3:16].C[O-].[Na+]>>[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
111 g
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
Name
sodium methanolate
Quantity
90 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 2 hours at 190° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off
ADDITION
Type
ADDITION
Details
2-propanol (450 g) is added
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by suction filtration
WASH
Type
WASH
Details
the cake is washed with 2-propanol, toluene, 2-propanol and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The wet O-desmethylvenlafaxine is dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC(C=1C=CC(=CC1)O)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07154001B2

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S)CCCCCCCCCCC.[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([O:25]C)=[CH:23][CH:24]=1)[CH3:16].C[O-].[Na+]>>[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
111 g
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
Name
sodium methanolate
Quantity
90 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 2 hours at 190° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off
ADDITION
Type
ADDITION
Details
2-propanol (450 g) is added
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by suction filtration
WASH
Type
WASH
Details
the cake is washed with 2-propanol, toluene, 2-propanol and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The wet O-desmethylvenlafaxine is dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC(C=1C=CC(=CC1)O)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07154001B2

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S)CCCCCCCCCCC.[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([O:25]C)=[CH:23][CH:24]=1)[CH3:16].C[O-].[Na+]>>[CH3:14][N:15]([CH2:17][CH:18]([C:27]1([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)[C:19]1[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
111 g
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
Name
sodium methanolate
Quantity
90 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 2 hours at 190° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off
ADDITION
Type
ADDITION
Details
2-propanol (450 g) is added
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by suction filtration
WASH
Type
WASH
Details
the cake is washed with 2-propanol, toluene, 2-propanol and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The wet O-desmethylvenlafaxine is dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC(C=1C=CC(=CC1)O)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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